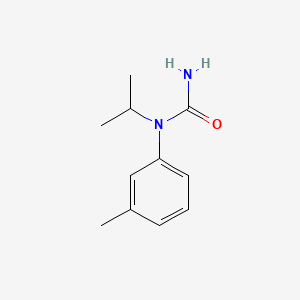
Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester is a complex organic compound with a variety of functional groups It contains a heptanoic acid backbone, a hydroxyl group, a propynyl group, and a piperidyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester typically involves multiple steps. One common method includes the esterification of heptanoic acid with 1-methyl-4-piperidyl alcohol in the presence of a strong acid catalyst. The hydroxyl group and propynyl group are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, while the propynyl group may interact with enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
Heptanoic acid esters: Compounds with similar ester groups but different substituents.
Piperidyl esters: Compounds with the piperidyl ester moiety but different acid backbones.
Hydroxyalkyl esters: Compounds with hydroxyl and alkyl groups but different ester linkages.
Uniqueness
Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the propynyl group, in particular, adds to its reactivity and versatility in chemical reactions.
Propiedades
Número CAS |
101914-04-9 |
|---|---|
Fórmula molecular |
C16H27NO3 |
Peso molecular |
281.39 g/mol |
Nombre IUPAC |
(4-methylpiperidin-4-yl) 2-hydroxy-2-prop-2-ynylheptanoate |
InChI |
InChI=1S/C16H27NO3/c1-4-6-7-9-16(19,8-5-2)14(18)20-15(3)10-12-17-13-11-15/h2,17,19H,4,6-13H2,1,3H3 |
Clave InChI |
CVFSIFYGTFVJEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC#C)(C(=O)OC1(CCNCC1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


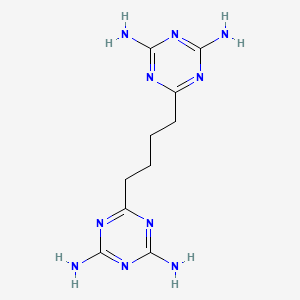
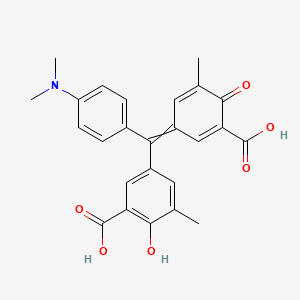
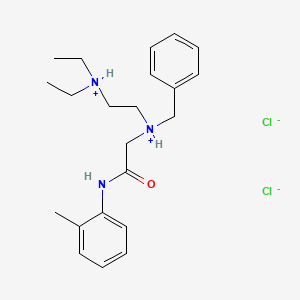





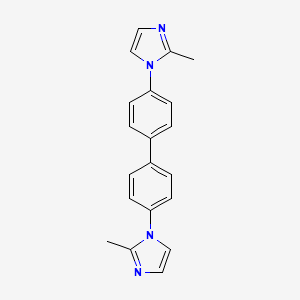
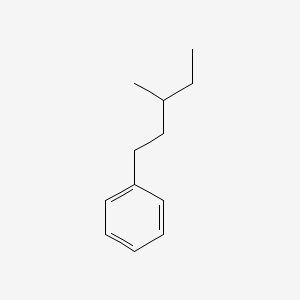

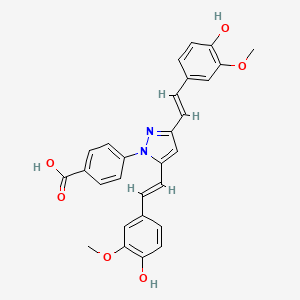
![2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13743934.png)
